JNJ 303 -

JNJ 303

Catalog Number: EVT-8043349
CAS Number:
Molecular Formula: C21H29ClN2O4S
Molecular Weight: 441.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Synthesis Methods
The synthesis of JNJ 303 involves several steps that typically include the formation of the adamantane moiety followed by functionalization to introduce the fluorophenyl and urea groups. While specific detailed protocols are not extensively documented in public literature, general synthetic approaches for similar adamantane derivatives often include:

  1. Formation of Adamantane Derivatives: Starting from adamantane, various functional groups can be introduced through electrophilic aromatic substitution or nucleophilic substitution reactions.
  2. Urea Formation: The urea linkage is typically formed by reacting an isocyanate with an amine or through direct condensation of amines with carbonyl compounds.
  3. Fluorination: The introduction of fluorine can be achieved using electrophilic fluorination methods or through the use of fluorinated reagents.

The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Molecular Structure Analysis

Molecular Structure
The molecular formula of JNJ 303 is C13H14FN2O, with a molecular weight of approximately 232.26 g/mol. The compound features a distinct adamantane core, which contributes to its unique binding properties and selectivity towards Kv7.1 channels.

  • Functional Groups: The presence of a urea functional group enhances its interaction with target proteins, while the fluorophenyl group aids in modulating its pharmacokinetic properties.
  • 3D Structure: The three-dimensional conformation allows for specific interactions within the binding site of the Kv7.1 channel, which can be analyzed using computational modeling techniques.
Chemical Reactions Analysis

Chemical Reactions Involving JNJ 303
JNJ 303 primarily interacts with potassium ion channels, particularly Kv7.1/KCNE1 complexes. Its mechanism involves:

  1. Binding Interactions: JNJ 303 binds to specific sites on the Kv7.1 channel, inhibiting its activity in a concentration-dependent manner.
  2. Kinetic Studies: Studies have shown that JNJ 303 stabilizes certain closed states of the channel, effectively delaying activation without significantly affecting deactivation kinetics .

These interactions can lead to significant physiological effects such as QT interval prolongation in cardiac tissues, which is crucial for understanding its safety profile .

Mechanism of Action

Mechanism of Action
JNJ 303 acts as a gating modifier for the Kv7.1 channel complex, which is essential for cardiac repolarization:

  • Binding Site Interaction: The compound binds to fenestrations created by the KCNE1 accessory subunit when it associates with Kv7.1 channels . This unique binding site allows JNJ 303 to exert its effects selectively.
  • Inhibition Dynamics: Upon binding, JNJ 303 decreases the probability of channel opening by stabilizing closed conformations, thus prolonging action potentials in cardiomyocytes .
  • Electrophysiological Effects: The inhibition leads to significant changes in cardiac action potentials and can induce arrhythmogenic conditions under certain circumstances.
Physical and Chemical Properties Analysis

Physical and Chemical Properties
JNJ 303 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility profile is critical for its bioavailability; it is generally soluble in organic solvents but may have limited aqueous solubility.
  • Stability: Stability studies indicate that JNJ 303 is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point and Boiling Point: Specific thermal properties have not been extensively characterized but are essential for formulation development.
Applications

Scientific Applications
JNJ 303 has several applications in scientific research:

  1. Cardiac Research: Due to its selective inhibition of Kv7.1 channels, it serves as a valuable tool for studying cardiac action potential dynamics and arrhythmogenesis.
  2. Drug Development: Its unique mechanism makes it a candidate for developing new antiarrhythmic agents that could offer better specificity and reduced side effects compared to existing therapies.
  3. Safety Pharmacology: JNJ 303's ability to induce QT prolongation highlights its importance in drug safety assessments during preclinical trials .
Introduction to JNJ 303 in Cardiovascular Research

Historical Context of IKs Channel Blockers in Cardiac Electrophysiology

The pursuit of specific IKs inhibitors evolved from the broader study of potassium channel physiology in the late 20th century. Early agents like chromanol 293B and L-735,821 provided initial proof-of-concept for IKs blockade but exhibited significant off-target effects, particularly on other repolarizing currents (e.g., IKr) and metabolic pathways. Chromanol 293B, while useful, demonstrated only moderate potency (IC₅₀ ~1-10 µM) and non-selective inhibition of cyclic AMP-stimulated chloride currents, complicating data interpretation [3] [6].

The limitations of these early compounds highlighted the need for highly selective pharmacological tools. Research revealed that IKs, conducted by KCNQ1/KCNE1 channel complexes, serves dual physiological roles:

  • Basal repolarization: Minimal contribution at normal heart rates under resting conditions
  • Dynamic adaptation: Critical for action potential shortening during β-adrenergic stimulation or tachycardia [1] [6]

This functional insight drove the development of next-generation inhibitors with improved specificity to probe IKs's role in cardiac repolarization without confounding off-target effects.

Discovery and Development of JNJ 303 as a Selective IKs Inhibitor

JNJ 303 emerged from systematic screening efforts by Janssen Pharmaceutica NV to identify potent and selective IKs inhibitors. Key pharmacological characteristics established through voltage-clamp studies include:

  • High potency: IC₅₀ of 64 nM against IKs in heterologous expression systems and native cardiomyocytes
  • Exceptional selectivity: Minimal effects on other major cardiac currents at concentrations ≤1 µM [2] [4]

Table 1: Selectivity Profile of JNJ 303 in Cardiac Ion Channels

Ion ChannelCurrent TypeIC₅₀ (µM)Fold-Selectivity vs. IKs
IKsK⁺ (KCNQ1/KCNE1)0.0641
IKrK⁺ (hERG)12.6197
IₜₒK⁺11.1173
IₙₐNa⁺3.352
ICₐCa²⁺ (L-type)>10>156

The structural basis for JNJ 303's selectivity involves specific interactions with the KCNQ1 voltage-sensing domain (VSD), distinct from the pore-binding sites targeted by non-selective blockers. Validation studies confirmed its functional impact:

  • Prolongation of action potential duration (APD) in isolated cardiomyocytes during β-adrenergic stimulation
  • QT interval prolongation in intact rabbit ventricular wedge preparations
  • Induction of torsades de pointes (TdP) arrhythmias under conditions of reduced repolarization reserve [2] [4] [10]

JNJ 303 thus represented a significant methodological advance over earlier inhibitors, enabling specific interrogation of IKs function without concurrent blockade of other major repolarizing currents.

Rationale for Targeting IKs Channels in Arrhythmogenesis and Repolarization Reserve

The therapeutic and experimental rationale for IKs inhibition stems from its unique role in cardiac electrophysiology, particularly under stress conditions:

Repolarization Reserve Concept

IKs serves as a critical component of the "repolarization reserve" – a physiological safeguard ensuring reliable action potential termination even when other repolarizing currents are compromised. JNJ 303 studies demonstrated that:

  • In healthy cardiomyocytes, IKs blockade alone minimally prolongs APD due to compensatory IKr activity
  • When repolarization reserve is impaired (genetically or pharmacologically), JNJ 303 induces profound APD prolongation (>200% increase) and early afterdepolarizations
  • Human stem cell-derived cardiomyocytes with reduced IKr expression show extreme sensitivity to JNJ 303, mirroring clinical vulnerability in Long QT syndrome [8]

This reserve function explains why IKs gain particular importance in disease states like heart failure, where IKr is downregulated and sympathetic tone is elevated [1] [6].

Arrhythmogenesis Mechanisms

JNJ 303 studies elucidated two key arrhythmogenic mechanisms involving IKs:

  • Transmural dispersion augmentation: Under β-adrenergic stimulation (isoprenaline), JNJ 303 produces heterogeneous APD prolongation across ventricular layers. In human wedge preparations:
  • Epicardial APD shortening: 25-30%
  • Endocardial APD shortening: 10-15%
  • Result: >50% increase in transmural repolarization gradient, creating a substrate for re-entry [5]

  • Adrenergic-potentiated instability: During sympathetic activation, JNJ 303 significantly reduces the threshold for TdP arrhythmias. This mirrors the clinical phenotype of LQT1 (KCNQ1 mutations), where arrhythmias occur preferentially during exercise or emotional stress [5] [10]

Table 2: Key Research Applications of JNJ 303 in Cardiac Models

Experimental ContextKey FindingSignificance
Human ventricular wedge + ISO2.5× greater APD prolongation with JNJ 303 under ISO vs. baselineReveals IKs criticality during β-adrenergic stimulation
Pharmacological repolarization impairmentJNJ 303 amplifies APD prolongation by IKr blockers (e.g., E-4031)Validates repolarization reserve concept
Rabbit LV wedge at 2Hz pacingEnables detection of conduction slowing missed at lower pacing frequenciesHighlights protocol-dependence in proarrhythmia models
Human stem cell-derived cardiomyocytesMinor FP prolongation alone; dramatic effects with repolarization impairmentModels patient-specific vulnerability to IKs loss

Mechanistic Insights into Channelopathies

JNJ 303 facilitated molecular-level understanding of KCNQ1/KCNE1 channelopathies:

  • LQT1 pathophysiology: JNJ 303 recapitulates the reduced IKs function observed in KCNQ1 mutations, enabling study of downstream electrophysiological consequences without genetic manipulation
  • Regulatory domain interactions: Studies pairing JNJ 303 with mutations revealed critical roles of phosphatidylinositol 4,5-bisphosphate (PIP₂) and calmodulin in IKs regulation, explaining functional deficits in certain LQT1/LQT5 variants [3] [6] [9]

These insights establish JNJ 303 as an indispensable tool for probing IKs's roles in both physiological adaptation and pathological arrhythmogenesis, particularly in contexts of reduced repolarization reserve or heightened sympathetic tone.

Table 3: JNJ 303 Compound Specifications

AttributeDetail
Chemical Name2-(4-Chlorophenoxy)-2-methyl-N-[5-[(methylsulfonyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-propanamide
SynonymsJNJ-303, JNJ303
Molecular FormulaC₂₁H₂₉ClN₂O₄S
Molecular Weight440.98 g/mol
CAS Number878489-28-2
Primary TargetIKs (KCNQ1/KCNE1 potassium channel)
Key Research UseInvestigation of cardiac repolarization, arrhythmia mechanisms, repolarization reserve

Properties

Product Name

JNJ 303

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide

Molecular Formula

C21H29ClN2O4S

Molecular Weight

441.0 g/mol

InChI

InChI=1S/C21H29ClN2O4S/c1-20(2,28-17-6-4-16(22)5-7-17)19(25)23-18-14-8-13-9-15(18)12-21(10-13,11-14)24-29(3,26)27/h4-7,13-15,18,24H,8-12H2,1-3H3,(H,23,25)

InChI Key

OSGIRCJRKSAODN-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl

Canonical SMILES

CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.